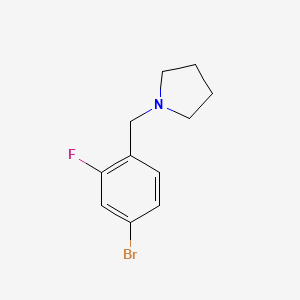

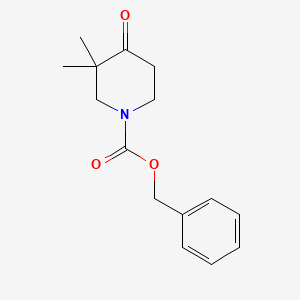

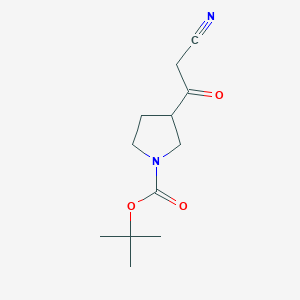

![molecular formula C14H15N3O B1344146 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde CAS No. 165894-25-7](/img/structure/B1344146.png)

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde

Overview

Description

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a compound that has been synthesized through a sequence of chemical reactions involving reductive amination, chlorination, and cyclization. The synthesis process has been optimized to achieve an overall yield of 53%, with particular attention given to the effects of solvent and base on the cyclization reaction .

Synthesis Analysis

The synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was carried out starting from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The process involved a sequence of steps that include reductive amination, followed by chlorination and cyclization to form the desired compound. The optimization of reaction conditions was crucial to maximize the yield, which was reported to be 53% .

Molecular Structure Analysis

The molecular structure of benzimidazole compounds, which are structurally related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been elucidated using various spectroscopic techniques. These include elemental analysis, mass spectrometry, 1H-nuclear magnetic resonance spectroscopy, and X-ray single crystal diffraction. The electronic structure and spectroscopic properties of these compounds have been computed and compared with experimental data, revealing that they possess stable structures and strong fluorescence .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole compounds, which share a similar core structure with 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been explored through the synthesis of derivatives containing a pyrazole group. These compounds were synthesized via a one-step reaction involving o-phenylenediamine and 1-arylpyrazole-4-carbaldehyde in ethanol under mild conditions. The resulting compounds exhibit potential applications in areas such as time-resolved fluoroimmunoassay and DNA probes due to their fluorescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds containing a pyrazole group have been studied, providing insights into the properties of similar compounds like 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. These properties include ultraviolet-visible light spectra and fluorescent spectra, which have been measured experimentally and computed using quantum chemistry calculations. The ground-state equilibrium geometries and vibrational frequencies were determined based on the B3LYP method, and the first excited-state geometries were optimized using the TD-B3LYP method. The fluorescence properties of these compounds are closely related to their molecular structure, and their computed fluorescence spectra correspond well to the experimental values .

Scientific Research Applications

Synthesis and Optimization

The compound has been synthesized through a sequence involving reductive amination, chlorination, and cyclization, achieving an overall yield of 53%. The impact of solvent and base on the cyclization reaction has been thoroughly examined to optimize reaction conditions (Teng Da-wei, 2012).

Antimicrobial Properties

Derivatives of 3,5-Diaryl-2-pyrazoline-1-carbaldehyde, which includes structures related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde, have been synthesized and exhibited antimicrobial activity against various bacterial strains. This indicates the potential of the compound in antimicrobial applications (Ravindra Kumar & Y. K. Srivastava, 2010).

Antiproliferative Activity

Novel derivatives of 1,2,3-triazole-based pyrazole aldehydes, related to the compound , have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, indicating the potential of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde in cancer research (D. Ashok et al., 2020).

Chemical Stability and Dimerization

The stability of dimers of aza analogs of 2-formylpyrrole, a structural category to which 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde belongs, has been investigated. The study elucidates the molecular interactions contributing to dimer stability, enhancing the understanding of the compound’s chemical properties (R. Gawinecki et al., 2003).

Antibacterial Activities

Further derivatives of pyrazole compounds have been synthesized and evaluated for their antibacterial activities, providing insights into the potential application of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde in developing new antibacterial agents (Ishak Bildirici et al., 2007).

Antitumor Activity

Compounds structurally similar to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde have been synthesized and shown potential in antitumor activities, indicating the relevance of this compound in cancer treatment and research (M. El-Zahar et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLVADHMLFZLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2C=O)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

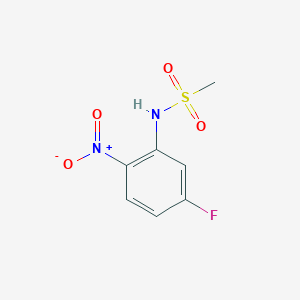

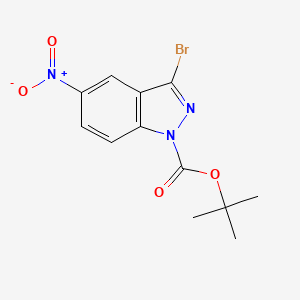

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)